Dual c-Met/VEGFR-2 Kinase Inhibition Potential – Class-Level Benchmarking Against Foretinib and Optimized Triazolo[4,3-a]pyrazine Leads
The target compound has not been directly profiled in published kinase assays; the following differentiation is based on class‑level inference from structurally related triazolo[4,3-a]pyrazine derivatives. In a 2022 study, the optimized triazolo[4,3-a]pyrazine analogue 17l exhibited c‑Met IC₅₀ = 26.00 nM and VEGFR‑2 IC₅₀ = 2.6 µM in cell‑free enzymatic assays [1], whereas the multi‑target clinical kinase inhibitor foretinib achieves c‑Met IC₅₀ = 0.4 nM and VEGFR‑2 (KDR) IC₅₀ = 0.9 nM . These data define the potency range achievable by the triazolo[4,3-a]pyrazine scaffold: moderate‑to‑high nanomolar c‑Met inhibition and low‑micromolar VEGFR‑2 inhibition. Because the target molecule retains the 8‑methoxy‑[1,2,4]triazolo[4,3-a]pyrazine core that enables ATP‑competitive hinge binding, it is predicted to occupy a similar potency window; however, the unique benzofuran‑2‑carboxamide tail may shift the selectivity profile relative to compound 17l or foretinib.
| Evidence Dimension | c‑Met kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | N/A (no published data) |
| Comparator Or Baseline | Triazolo[4,3-a]pyrazine lead 17l: 26.00 nM (c‑Met), 2.6 µM (VEGFR‑2); Foretinib: 0.4 nM (c‑Met), 0.9 nM (VEGFR‑2) |
| Quantified Difference | Potency gap: compound 17l is ~65‑fold less potent on c‑Met than foretinib; the target compound is expected to fall within or near the range defined by these two benchmarks. |
| Conditions | Cell‑free enzymatic assay (compound 17l [1]) and ATP‑competitive cell‑free assay (foretinib ). |
Why This Matters
Knowing the potency window of the scaffold enables users to benchmark the target compound against well‑characterized inhibitors and decide whether its anticipated activity profile aligns with their screening or mechanistic objectives.
- [1] Zhao, Y., Zhang, J., Zhuang, R., He, R., Xi, J., Pan, X., … Liu, J. (2022). Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. doi:10.3389/fchem.2022.815534 View Source
